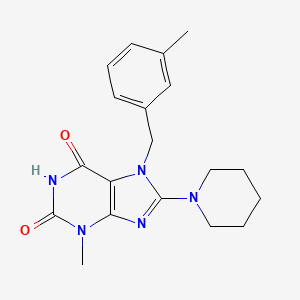![molecular formula C22H21ClN2O3S B3570404 N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3570404.png)
N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as CM-272, is a small molecule inhibitor that has shown potential in treating cancer and other diseases. The compound was first synthesized in 2011 and has since been extensively studied for its therapeutic properties.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves the inhibition of a protein known as BRD4. This protein plays a key role in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting BRD4, N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide can prevent the expression of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide can induce cell cycle arrest and apoptosis in cancer cells. In addition, the compound has also been shown to inhibit the migration and invasion of cancer cells. N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide in lab experiments is its specificity for BRD4. This allows researchers to study the effects of BRD4 inhibition on cancer cells without affecting other cellular processes. However, one limitation of using N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is its relatively low potency compared to other BRD4 inhibitors.
Zukünftige Richtungen
Future research on N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide could focus on improving its potency and selectivity for BRD4. In addition, studies could be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide in combination with other cancer treatments. Furthermore, research could be conducted to explore the anti-inflammatory properties of N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide in greater detail.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been extensively studied for its potential use in cancer treatment. Research has shown that the compound inhibits the growth of cancer cells in vitro and in vivo. In addition, N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has also been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-8-13-19(23)14-21(16)24-22(26)18-11-9-17(10-12-18)15-25(29(2,27)28)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKVNARPUAXTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[acetyl(methyl)amino]phenyl}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3570331.png)
![2'-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3570332.png)
![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3570340.png)
![N-[4-({[3-(1H-benzimidazol-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3570345.png)
![3,4,5-trimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3570351.png)


![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-phenoxyphenyl)benzamide](/img/structure/B3570387.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3570393.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3570410.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3570413.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3570424.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3570430.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3570437.png)